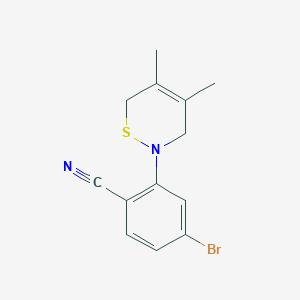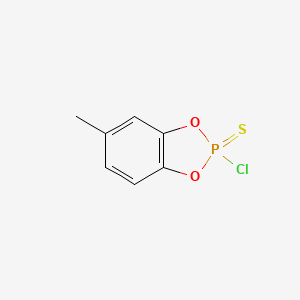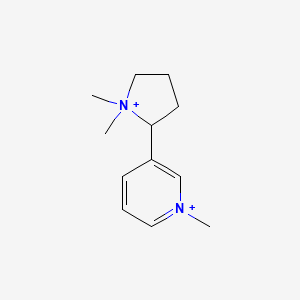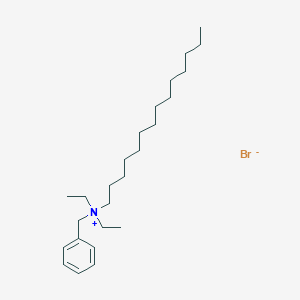-lambda~5~-phosphanethione CAS No. 89982-73-0](/img/structure/B14373572.png)
[Bis(trimethylsilyl)methylidene](2,4,6-trimethylphenyl)-lambda~5~-phosphanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione is a chemical compound known for its unique structure and properties It is characterized by the presence of trimethylsilyl groups and a lambda5-phosphanethione core, which contribute to its reactivity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione typically involves the reaction of trimethylsilyl-substituted precursors with phosphorus-containing reagents. One common method includes the use of trimethylsilyl chloride and a phosphorus source under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different phosphorus-containing products.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Wirkmechanismus
The mechanism of action of Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione involves its interaction with molecular targets through its reactive phosphorus center. The compound can form stable complexes with metals and other electrophiles, facilitating various catalytic and synthetic processes. The trimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(trimethylsilyl)methylidene-(2,4,6-trimethylphenyl)phosphane
- Bis(2,4,6-trimethylphenyl) diselenide
Uniqueness
Compared to similar compounds, Bis(trimethylsilyl)methylidene-lambda~5~-phosphanethione is unique due to its specific combination of trimethylsilyl groups and a lambda5-phosphanethione core. This structure imparts distinct reactivity and stability, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
89982-73-0 |
|---|---|
Molekularformel |
C16H29PSSi2 |
Molekulargewicht |
340.6 g/mol |
InChI |
InChI=1S/C16H29PSSi2/c1-12-10-13(2)15(14(3)11-12)17(18)16(19(4,5)6)20(7,8)9/h10-11H,1-9H3 |
InChI-Schlüssel |
QFXUMVZFDIBOJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)P(=C([Si](C)(C)C)[Si](C)(C)C)=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14373494.png)
![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)




![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)


![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)


![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)

